
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid
Overview
Description
2-(Benzylamino)-2-(4-fluorophenyl)acetic acid (CAS: 200000-54-0) is a fluorinated aromatic acetic acid derivative with a molecular formula of C₁₅H₁₄FNO₂ and a molecular weight of 259.28 g/mol . The compound features a benzylamino group (-NH-CH₂-C₆H₅) and a 4-fluorophenyl ring attached to the α-carbon of the acetic acid backbone. The compound is typically stored under dry, cool conditions (2–8°C) to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid typically involves the following steps:
Starting Materials: Benzylamine and 4-fluorobenzaldehyde.
Reaction: The benzylamine reacts with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(benzylamino)-2-(4-fluorophenyl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-2-(4-fluorophenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 2-(benzylamino)-2-(4-fluorophenyl)acetone.
Reduction: 2-(benzylamino)-2-(4-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
The structural and functional similarities of 2-(benzylamino)-2-(4-fluorophenyl)acetic acid to other α-substituted phenylacetic acid derivatives are critical for understanding its behavior in research and industrial contexts. Below is a detailed comparison:
Structural Analogues and Functional Group Variations
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-(Benzylamino)-2-(4-fluorophenyl)acetic acid, with the molecular formula C₁₅H₁₄FNO₂ and a molecular weight of approximately 259.28 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound features a benzylamino group and a 4-fluorophenyl group attached to a central acetic acid moiety. Its structure can be represented as follows:
Synthesis Methods
Various synthetic routes have been documented for producing this compound. Common methods include:
- Amination reactions where benzylamine reacts with 4-fluorophenylacetic acid.
- Coupling reactions using appropriate coupling agents to facilitate the formation of the amine bond.
Pharmacological Implications
Research indicates that this compound serves as a precursor in the synthesis of pharmacologically active compounds. Its unique combination of functional groups enhances its potential as an intermediate in drug development.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, it has shown inhibitory effects against various cancer cell lines, with IC50 values ranging from 3 to 18 μM depending on the specific cell line tested. Such activity suggests that it may interfere with cellular mechanisms critical for cancer cell proliferation .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of tubulin assembly , leading to disruption in mitotic processes.
- Induction of G2/M phase arrest , which prevents cancer cells from successfully completing mitosis.
- Activation of caspase-9 , indicating the initiation of apoptosis in treated cells .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals insights into the biological activity of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Aprepitant | Contains a morpholine ring | Specifically designed for anti-emetic activity |
4-Fluorophenylacetic Acid | Lacks the benzylamino group | Simpler structure; less biological activity |
(S)-N-Benzyl-α-amino-β-fluoroacetic Acid | Fluoro substituent on an amino acid | More direct amino acid analog; different roles |
This table highlights how variations in structure influence biological activity, emphasizing the significance of the benzylamino and fluorophenyl groups in enhancing pharmacological potential.
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's ability to induce apoptosis through caspase activation was particularly noted .
- Binding Affinity Studies : Interaction studies revealed that this compound shows promising binding affinities towards specific receptors involved in tumor progression, suggesting its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzylamino)-2-(4-fluorophenyl)acetic Acid, and how can stereoselectivity be ensured?
- Methodology : Enzymatic dynamic kinetic resolution (DKR) using multi-enzyme systems is effective for stereoselective synthesis. For example, nitrilase enzymes can resolve racemic mixtures of nitrile precursors to yield enantiomerically pure products . Alternative routes involve coupling benzylamine derivatives with fluorophenylacetic acid intermediates under Pd-catalyzed conditions.
- Optimization : Reaction conditions (pH 8, 40°C, 24 hours) and enzyme immobilization can improve yield and enantiomeric excess (e.e. >98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiopurity.
- NMR : Analyze , , and spectra to verify substitution patterns and benzylamine incorporation .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions (e.g., acid dimer formation) .
Q. What are the key solubility and stability considerations for in vitro assays?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (up to 50 mM). Pre-solubilize in DMSO for biological assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .
- Stability : Store at -20°C under inert atmosphere; monitor degradation via LC-MS over 48 hours to assess hydrolytic susceptibility of the benzylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorophenylacetic acid derivatives?
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions (e.g., nutrient broth vs. agar diffusion).
- Mitigation : Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate results across multiple replicates .
Q. What strategies are effective for probing the compound’s mechanism of action as a kinase inhibitor?
- Kinase Profiling : Use high-throughput kinase screening panels (e.g., Eurofins KinaseProfiler) to identify targets.
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure values. Molecular docking (e.g., AutoDock Vina) can predict interactions with ATP-binding pockets .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Design : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to reduce CYP450-mediated oxidation.
- Validation : Conduct microsomal stability assays (human/rat liver microsomes) and compare half-life () of analogs. Replace benzylamino with cyclopropylamine to mitigate oxidative deamination .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Tools : Use SwissADME or ADMETLab 2.0 to predict logP, BBB permeability, and hERG inhibition.
- Validation : Compare in silico predictions with experimental Caco-2 permeability and plasma protein binding data .
Q. Data Contradiction Analysis
Q. Conflicting reports on the compound’s fluorescence properties: How to reconcile?
- Root Cause : Fluorescence may depend on solvent polarity (e.g., quenching in aqueous vs. enhancement in non-polar solvents).
- Resolution : Measure fluorescence emission spectra in standardized solvents (e.g., PBS, ethanol) using a fixed excitation wavelength (λex = 280 nm). Include reference fluorophores (e.g., quinine sulfate) for calibration .
Discrepancies in synthetic yields between enzymatic vs. chemical methods
- Analysis : Enzymatic routes typically yield >80% e.e. but require longer reaction times. Chemical methods (e.g., Schlenk techniques) may offer higher throughput but lower stereocontrol.
- Recommendation : Optimize enzyme loading (10–20 mg/mL) and co-factor recycling (e.g., NADPH for reductases) to balance efficiency and cost .
Q. Experimental Design Considerations
Q. How to design a robust SAR study for this compound class?
- Scaffold Modifications : Synthesize analogs with variations in the benzylamino group (e.g., substituents at para/meta positions) and fluorophenyl ring (e.g., Cl, Br, OCH).
- Assays : Test analogs in parallel for target inhibition (IC), solubility (shake-flask method), and cytotoxicity (MTT assay) .
Q. What controls are essential when evaluating in vivo efficacy?
- Inclusion Criteria : Vehicle control (DMSO/saline), positive control (reference drug), and sham-treated cohort.
- PK/PD Integration : Measure plasma concentrations (LC-MS/MS) at multiple timepoints to correlate exposure with effect .
Properties
IUPAC Name |
2-(benzylamino)-2-(4-fluorophenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFSTPSQOLFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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